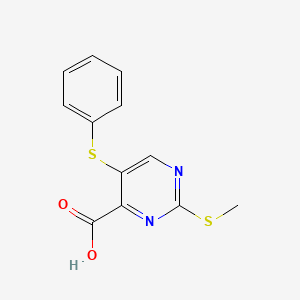
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with thiophenol and methylthiolate under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atoms or to modify the pyrimidine ring.
Substitution: The aromatic ring and the pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-2-(methylthio)-4-pyrimidinecarboxylic acid: Similar structure but with a hydroxyl group at the 6-position.
2-Chloro-6-(methylthio)-4-pyrimidinecarboxylic acid: Contains a chlorine atom instead of a phenylthio group.
2-(Methylthio)-4,6-dimethylpyrimidine: Lacks the carboxylic acid and phenylthio groups.
Uniqueness
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)- is unique due to the presence of both methylthio and phenylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61727-07-9 |
|---|---|
Molekularformel |
C12H10N2O2S2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-5-phenylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2S2/c1-17-12-13-7-9(10(14-12)11(15)16)18-8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
BGIFQPLDWJDWRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C(=N1)C(=O)O)SC2=CC=CC=C2 |
Löslichkeit |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


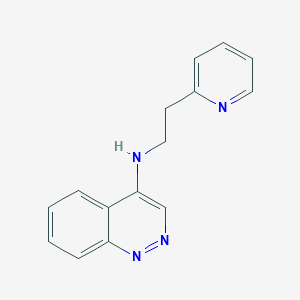
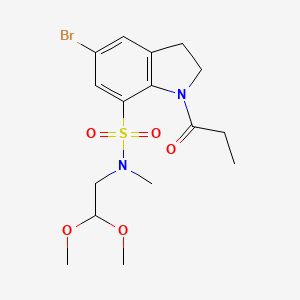
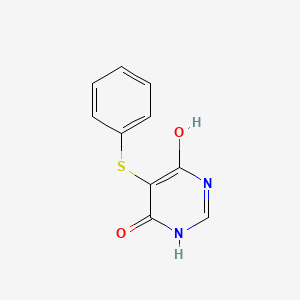
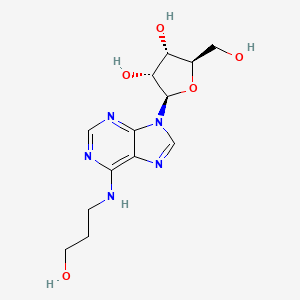
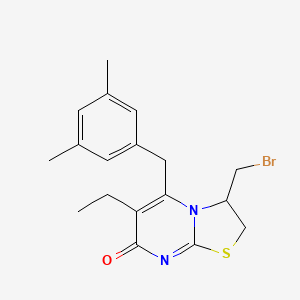
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
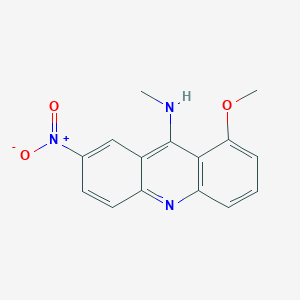
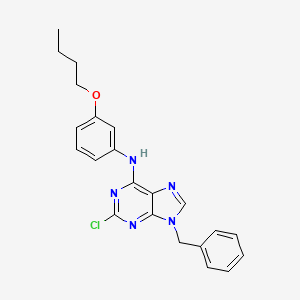

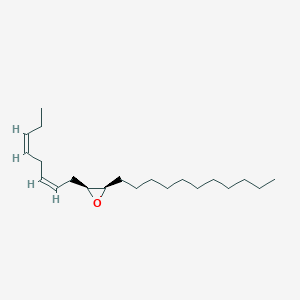
![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
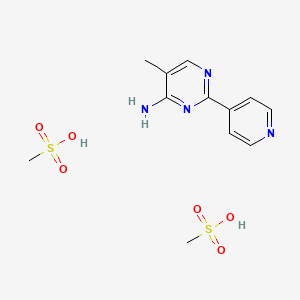
![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)
